2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of thiadiazoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazolinone core fused with a thiadiazole ring, and an isopropoxyphenyl group attached to the quinazolinone moiety.
Preparation Methods
The synthesis of 2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One efficient method involves the use of a Lewis acid-based deep eutectic solvent (LA-DES) as a catalyst. The reaction typically involves the condensation of dimedone or 1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines under solvent-free conditions . This method is advantageous due to its simplicity, short reaction time, and avoidance of toxic organic solvents.
Chemical Reactions Analysis
2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent. It has been studied for its ability to inhibit various enzymes and receptors involved in disease pathways.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and microorganisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting disease-related processes. For example, it may inhibit the activity of carbonic anhydrase, cholinesterase, or other enzymes involved in cancer and microbial infections .
Comparison with Similar Compounds
2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer properties, these compounds share structural similarities with thiadiazoloquinazolinones.
Quinazolinones: These compounds are widely studied for their pharmacological activities and serve as a core structure in many biologically active molecules.
Properties
Molecular Formula |
C18H15N3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H15N3O2S/c1-11(2)23-13-9-7-12(8-10-13)16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)24-16/h3-11H,1-2H3 |
InChI Key |
WGOANIOYNCPCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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